molecular formula C24H23N3O3S2 B3076264 N-(2-methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1040631-82-0

N-(2-methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3076264
CAS No.: 1040631-82-0
M. Wt: 465.6 g/mol
InChI Key: VJGMYESCYOVZAH-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic organic compound with the molecular formula C₂₄H₂₃N₃O₃S₂ and is provided for research purposes . This molecule features a complex structure based on a thieno[3,2-d]pyrimidin-4-one core, a scaffold of significant interest in medicinal chemistry due to its potential to interact with various biological targets. The structure is further elaborated with a 4-methylphenyl group at the 7-position and a sulfanylacetamide chain at the 2-position, which is linked to a 2-methoxy-5-methylaniline moiety. Compounds containing the thienopyrimidine core are frequently investigated for their diverse biological activities, which can include kinase inhibition, antiproliferative effects, and enzyme modulation. As such, this chemical serves as a valuable intermediate or tool compound for researchers in drug discovery and development. It is ideally suited for hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and biochemical screening in various disease models. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-14-5-8-16(9-6-14)17-12-31-22-21(17)26-24(27(3)23(22)29)32-13-20(28)25-18-11-15(2)7-10-19(18)30-4/h5-12H,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGMYESCYOVZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C24H23N3O3S2
  • Molecular Weight : 465.6 g/mol
  • Purity : Typically 95% .

Antimicrobial Activity

Research has indicated that compounds with similar thienopyrimidine structures exhibit notable antimicrobial properties. For instance:

  • Study Findings : A series of thienopyrimidinone derivatives were synthesized and tested for their antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated significant antibacterial and antimycobacterial activity .

Minimum Inhibitory Concentration (MIC)

The MIC values for several derivatives were determined, highlighting their efficacy:

CompoundMIC (µg/mL)Bacterial Strain
4c12.5E. coli
4e15.0S. aureus
5g10.0M. tuberculosis

These findings suggest that the thienopyrimidine core is crucial for antimicrobial activity, potentially extending to the compound .

Anticancer Activity

The compound's structural features may also confer anticancer properties. Research on related compounds has shown:

  • In Vitro Studies : Certain thiazole-pyrimidine derivatives exhibited cytotoxic effects against various cancer cell lines, with some compounds acting as CDK inhibitors, which are vital in cell cycle regulation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the thiourea group significantly impact anticancer activity. For example:

CompoundIC50 (nM)Target
VIIa26CDK4
VIIb233CDK6

These results underline the importance of specific substitutions on the thiourea moiety for enhanced cytotoxicity .

Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, compounds similar to this compound have been studied for various other biological activities:

  • Antioxidant Properties : Some derivatives have shown potential as antioxidants, which could be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Certain thienopyrimidine compounds have been reported to exhibit anti-inflammatory activities, suggesting a broader therapeutic application .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of thienopyrimidine derivatives were effective against multi-drug resistant strains of bacteria, showcasing their potential in treating infections where conventional antibiotics fail .
  • Cytotoxicity Evaluation : In vitro testing on melanoma cell lines revealed that specific modifications to the thienopyrimidine structure led to enhanced cytotoxicity compared to standard chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

  • Target Compound: Core: Thieno[3,2-d]pyrimidin-4-one. Substituents:
  • Position 2: Sulfanylacetamide with a 2-methoxy-5-methylphenyl group.
  • Position 3: Methyl group.
  • Position 7: 4-Methylphenyl ring.

  • Compound 2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide (): Core: Dihydropyrimidin-6-one (non-fused pyrimidine ring). Substituents:
  • Position 2: Sulfanylacetamide with a 2,3-dichlorophenyl group.
  • Position 4: Methyl group.
    • Key Differences :
  • Dichlorophenyl substituents introduce strong electron-withdrawing effects compared to the methoxy/methyl groups in the target compound, which may affect binding affinity or solubility .

  • Compound N-(2-Chloro-4-Methylphenyl)-2-({3-[(3-Methoxyphenyl)Methyl]-4-Oxo-3H,4H-Thieno[3,2-d]Pyrimidin-2-yl}Sulfanyl)Acetamide (): Core: Thieno[3,2-d]pyrimidin-4-one (identical to the target compound). Substituents:
  • Position 2: Sulfanylacetamide with a 2-chloro-4-methylphenyl group.
  • Position 3: 3-Methoxyphenylmethyl group.
    • Key Differences :
  • A chloro substituent on the phenyl ring increases hydrophobicity and steric bulk compared to the target’s methoxy group.

Physicochemical and Spectroscopic Properties

Property Target Compound Compound from Compound from
Molecular Formula C₂₅H₂₃N₃O₃S₂ C₁₃H₁₁Cl₂N₃O₂S C₂₃H₂₀ClN₃O₃S₂
Molecular Weight ~485.6 g/mol 344.21 g/mol 486.0 g/mol
Melting Point Not Reported 230°C Not Reported
Key NMR Signals Not Reported δ 12.50 (NH), 10.10 (NHCO), 6.01 (CH-5) Not Reported
Substituent Effects Electron-donating (methoxy/methyl) Electron-withdrawing (Cl) Mixed (Cl, methoxy, methyl)

Functional Group Impact

  • Sulfanylacetamide Linker : Present in all three compounds, this group facilitates hydrogen bonding and metal coordination, critical for biological activity.
  • Aryl Substituents: Target Compound: Methoxy and methyl groups enhance solubility but may reduce membrane permeability. : Chloro and methoxyphenylmethyl groups balance hydrophobicity and steric effects .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this thienopyrimidine derivative?

Methodological Answer: The synthesis involves multi-step reactions starting with the thieno[3,2-d]pyrimidinone core. Key steps include:

  • Core formation : Cyclization of thiourea derivatives with α,β-unsaturated ketones under reflux in ethanol .
  • Sulfanylacetamide coupling : Reacting the core with 2-chloroacetamide derivatives using triethylamine as a base in DMF or toluene at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core cyclizationEthanol, reflux, 12 h65–75
Sulfanyl couplingDMF, triethylamine, 80°C, 6 h70–85
Final purificationEthyl acetate/hexane (3:7)>90% purity

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy and methyl groups). Aromatic protons typically appear at δ 6.8–8.2 ppm, while the sulfanyl group influences neighboring proton shifts .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment (>95%) and molecular ion ([M+H]+^+) verification .
  • FT-IR : Key peaks include C=O (1680–1720 cm1^{-1}) and S–C (650–750 cm1^{-1}) .

Q. How are common impurities mitigated during synthesis?

Methodological Answer:

  • Byproduct control : Monitor intermediates via TLC to detect unreacted starting materials (e.g., residual thienopyrimidinone). Adjust stoichiometry (1.2–1.5 equivalents of chloroacetamide) to minimize incomplete coupling .
  • Solvent selection : Use anhydrous DMF to suppress hydrolysis of the sulfanyl group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

  • Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Refinement : Employ SHELXL-2018 for structure solution. Key parameters:
  • R-factor : Aim for <0.05 via iterative least-squares refinement .
  • Intramolecular H-bonding : Critical for stabilizing folded conformations (e.g., N–H···N bonds in pyrimidine derivatives) .
    • Challenges : Disorder in the methoxyphenyl group may require TLS refinement .

Q. What experimental strategies are used to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace 4-methylphenyl with 4-chlorophenyl) and test biological activity .
  • Enzyme assays : Measure IC50_{50} against kinases (e.g., EGFR) using fluorescence polarization. Compare with control inhibitors (e.g., gefitinib) .
  • Computational docking : Use AutoDock Vina to predict binding modes in ATP-binding pockets .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Assay standardization : Normalize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Metabolite screening : Identify inhibitory metabolites (e.g., CYP3A-mediated O-deethylation) via LC-MS/MS to explain time-dependent pharmacokinetics .
  • Dose-response curves : Use Hill slopes to assess cooperative effects in enzyme inhibition .

Q. What methodologies bridge in vitro findings to in vivo efficacy studies?

Methodological Answer:

  • Pharmacokinetic profiling :
  • Oral bioavailability : Administer 10 mg/kg in murine models; collect plasma via LC-MS .
  • Metabolite identification : Incubate with liver microsomes (human vs. rodent) to predict interspecies differences .
    • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .

Q. How are computational models applied to predict metabolic stability?

Methodological Answer:

  • ADME prediction : Use SwissADME to calculate logP (≈3.5) and PSA (≈90 Ų), indicating moderate permeability .
  • CYP450 interactions : Run molecular dynamics simulations (Amber20) to assess binding to CYP3A4 active sites .
  • Metabolite generation : Employ GLORYx for in silico metabolite prediction, prioritizing O-demethylation and sulfoxide formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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